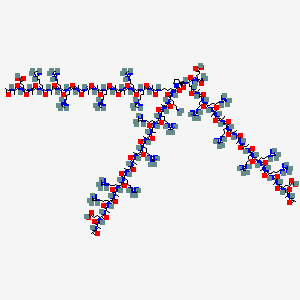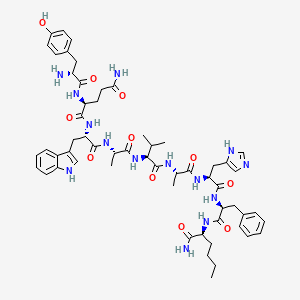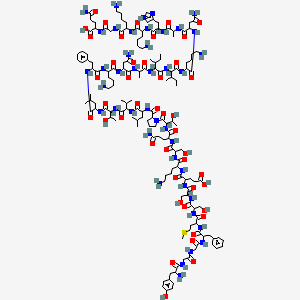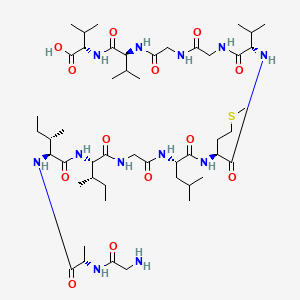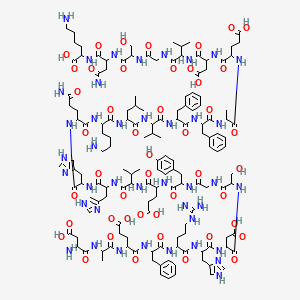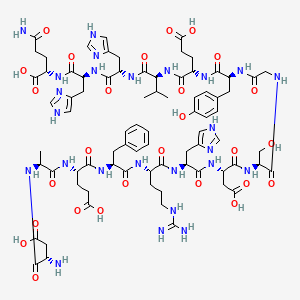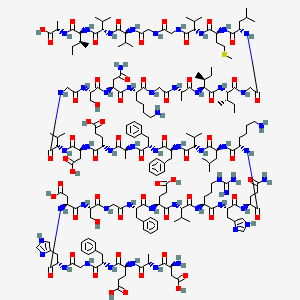
166798-69-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number “166798-69-2” is known as Proadrenomedullin (45-92), human . It is an intermediate region fragment of proadrenomedullin (MR-proADM) containing 45-92 amino acids . It is not to be used for therapeutic purposes and cannot be sold to patients .
Molecular Structure Analysis
The molecular formula of Proadrenomedullin (45-92), human is C215H359N67O73S2 . The molecular weight is 5114.76 . The sequence of amino acids in this peptide is ELRMSSSYPTGLADVKAGPAQTLIRPQDMKGASRSPEDSSPDAARIRV .
Physical And Chemical Properties Analysis
Proadrenomedullin (45-92), human appears as a white or off-white lyophilized powder . It is soluble in DMSO . It should be stored in a cool and dry place and at 2-8°C for short term (days to weeks) or at -20°C for long term (months to years) .
Applications De Recherche Scientifique
Programming Productivity and Frameworks
Scientific software frameworks have evolved to address the challenges in developing, using, and maintaining scientific applications. Unlike traditional scientific software written from scratch in languages like C and Fortran, modern frameworks allow rapid assembly of new applications from existing libraries. This evolution in scientific frameworks aids in both adapting existing applications to grid computing and developing new applications from the ground up, significantly improving programming productivity in scientific research (Appelbe et al., 2007).
Licensing and Reproducible Research
The open licensing of scientific innovation plays a pivotal role in reproducible research. The Reproducible Research Standard (RRS) proposed by Stodden ensures attribution and facilitates the sharing of all components of scientific scholarship, which include code, data structures, experimental design, and documentation. This standard promotes reproducible scientific investigations and encourages greater collaboration and community engagement in scientific learning and discovery (Stodden, 2009).
Enhancing Scientific Productivity
Research into the scientific productivity of academic inventors reveals a strong, positive relationship between patenting and publishing, even in basic science. This relationship is particularly strong when patents are owned by business partners rather than individual scientists or universities, indicating that solid links with industry can enhance scientific productivity (Breschi et al., 2007).
Improving Data Sharing and Management
Efficient data sharing and management are crucial in the 21st-century scientific research landscape. Studies indicate that while researchers are satisfied with the initial and short-term aspects of data management, long-term data preservation remains a significant challenge. Organizations often do not provide adequate support for data management, which impedes effective data sharing and preservation. Addressing these barriers is essential for enhancing the reliability and efficiency of scientific research (Tenopir et al., 2011).
Propriétés
Numéro CAS |
166798-69-2 |
|---|---|
Formule moléculaire |
C₂₁₅H₃₅₉N₆₇O₇₃S₂ |
Poids moléculaire |
5114.76 |
Séquence |
One Letter Code: ELRMSSSYPTGLADVKAGPAQTLIRPQDMKGASRSPEDSSPDAARIRV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



